molecular formula C19H19N3O B5569751 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide

Cat. No.: B5569751
M. Wt: 305.4 g/mol
InChI Key: GCJBTNTUJMMLKD-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused to a benzamide moiety with a cyclopentyl group attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide, the synthesis can be achieved through the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-13-7-1-2-8-13)15-10-4-3-9-14(15)18-21-16-11-5-6-12-17(16)22-18/h3-6,9-13H,1-2,7-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJBTNTUJMMLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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